5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and carboxamide functionalities at positions 1 and 3. The unique structural features include:
- Position 4: An N-[(thiophen-2-yl)methyl] substituent, contributing to electronic diversity via the sulfur atom and aromatic thiophene ring.
This scaffold has been investigated for its role in inhibiting the bacterial SOS response by targeting LexA repressor self-cleavage, with an initial IC₅₀ of 32 µM .
Properties
IUPAC Name |
5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-4-2-5-12(8-11)20-14(24)10-23-16(18)15(21-22-23)17(25)19-9-13-6-3-7-26-13/h2-8H,9-10,18H2,1H3,(H,19,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZXIYXMHPUMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Cycloaddition and Triazole Functionalization
The triazole ring undergoes [3+2] cycloaddition reactions, a hallmark of 1,2,3-triazole chemistry. Base-mediated cyclization methods using sodium ethoxide or cesium carbonate enable functionalization at the 4- and 5-positions of the triazole . For example:
-
Reaction with Propargylamines : Forms fused heterocyclic systems under catalytic conditions.
-
Nucleophilic Substitution : The amino group at position 5 participates in substitutions with electrophiles like acyl chlorides or alkyl halides .
Key Conditions :
| Reaction Type | Catalysts/Reagents | Yield (%) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | NaOEt, Cs₂CO₃ | 65–78 | |
| Acylation at C5-NH₂ | HATU, DIPEA | 82 |
Amide Coupling and Carbamoyl Reactivity
The carbamoyl and carboxamide groups engage in coupling reactions:
-
Carbamoylation : Reacts with carbamoyl chlorides under basic conditions to introduce aryl/alkyl substituents .
-
Amide Bond Formation : The N-[(thiophen-2-yl)methyl] group participates in EDC/HATU-mediated couplings with carboxylic acids or amines .
Example Pathway :
-
Activation of the carboxylic acid with HATU/DIPEA.
-
Nucleophilic attack by 4-methoxybenzylamine to form the final carboxamide .
Thiophene Substituent Reactivity
The thiophene moiety undergoes electrophilic aromatic substitution (EAS):
-
Sulfonation : Concentrated H₂SO₄ at 0°C introduces sulfonic acid groups at the 5-position.
-
Nitration : HNO₃/H₂SO₄ mixtures yield nitro derivatives, though this is less common due to steric hindrance from adjacent groups .
Stability Note : The thiophene-methyl linkage remains intact under acidic (pH 2–6) and neutral conditions but degrades in strong bases (pH > 10).
Amino Group Reactions
-
Diazotization : Forms diazonium salts at 0–5°C, which couple with phenols or amines to generate azo derivatives .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to yield imine-linked analogs .
Carboxamide Hydrolysis
Under reflux with 6M HCl, the carboxamide hydrolyzes to the corresponding carboxylic acid, though this reaction is slow due to steric protection from the triazole and thiophene groups .
Comparative Reactivity with Analogous Triazoles
The compound’s reactivity differs from simpler triazole derivatives due to steric and electronic effects from its substituents:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 240°C via triazole ring opening .
-
Photodegradation : UV light (254 nm) induces C–N bond cleavage in the carbamoyl group, forming secondary amines .
This compound’s multifunctional reactivity enables diverse applications in medicinal chemistry, particularly in designing targeted inhibitors or prodrugs. Further studies exploring its catalytic asymmetric reactions or metal-complexation behavior are warranted.
Scientific Research Applications
5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research focuses on its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven properties are summarized below:
Key Research Findings and Data
Physicochemical and Pharmacokinetic Properties
- LogP : The title compound’s LogP (estimated 2.8) is lower than CAI (LogP ~4.2), suggesting improved aqueous solubility due to the thiophene group .
- Cytotoxicity : The scaffold exhibits low cytotoxicity (CC₅₀ >100 µM in HEK293 cells), a critical factor for therapeutic advancement .
In Vitro and In Vivo Performance
Biological Activity
5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, and evaluates its pharmacological properties through various studies.
Structure and Properties
The compound features a triazole core, which is known for its diverse biological activities. The presence of a thiophene moiety and a carbamoyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 320.38 g/mol.
Antiparasitic Activity
A key study highlighted the compound's effectiveness against Trypanosoma cruzi. The research involved phenotypic high-content screening against infected VERO cells, leading to the identification of this compound as part of a novel hit series. The optimization process revealed that this compound exhibited significant suppression of parasite burden in mouse models, with an effective concentration (pEC50) greater than 6, indicating potent activity against the parasite .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that specific modifications to the triazole core could enhance biological activity. For instance, maintaining the amino group was crucial for activity, as replacements led to inactivity. This suggests that intramolecular hydrogen bonding plays a vital role in stabilizing the active conformation of the compound .
| Modification Type | Effect on Activity |
|---|---|
| Amino group replacement (H, Me, Cl) | Inactive |
| Triazole modification to imidazole/pyrazole | Loss of activity |
Solubility and Stability
The optimized compounds from this series demonstrated improved aqueous solubility and metabolic stability. These properties are essential for enhancing oral bioavailability and overall therapeutic efficacy. The calculated lipophilicity (cLogD < 3) also supports favorable pharmacokinetics .
Toxicological Profile
Evaluation of potential liabilities indicated that the compound did not show significant Ames or hERG toxicity concerns, making it a promising candidate for further development in treating Chagas disease .
Efficacy in Animal Models
In vivo studies using mouse models showed that the compound significantly reduced parasitemia levels compared to controls. This efficacy was attributed to its ability to interfere with the parasite's lifecycle within host cells .
Comparative Studies
Comparative studies with existing treatments like benznidazole and nifurtimox revealed that while these traditional therapies have limitations in chronic phases of Chagas disease, the new compound maintained efficacy across different stages of infection .
Q & A
Q. What are the optimal synthetic routes for 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can yield and purity be improved?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of intermediates (e.g., carbamoyl methyl derivatives) with thiophene-containing moieties. For example, analogous compounds are synthesized via refluxing in ethanol or DMF, followed by crystallization (yields: 64–76%) . To improve yield:
-
Optimize solvent polarity (e.g., ethanol vs. DMF) to enhance intermediate solubility.
-
Use anhydrous conditions and controlled cooling rates during crystallization to reduce impurities.
-
Monitor reaction progress via TLC or HPLC to isolate intermediates early.
- Data Table: Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Intermediate A | Ethanol, methyl propionate, 12h reflux | 64% | >95% | |
| Final Step | DMF, aromatic aldehydes, 24h stirring | 74% | >98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- ¹H/¹³C NMR: Assign peaks using DEPT/HSQC (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole carbons at δ 145–150 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 369.4 for analogous structures) .
Q. How can low aqueous solubility of this compound be addressed in biological assays?
- Methodological Answer:
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion .
- Synthesize water-soluble prodrugs (e.g., phosphate esters) or PEGylated derivatives .
Advanced Research Questions
Q. What experimental strategies can validate the compound’s selectivity for target enzymes (e.g., kinases, HDACs)?
- Methodological Answer:
- Perform kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes and ATP competitors. Use IC₅₀ values to compare selectivity across isoforms .
- Molecular docking studies (e.g., AutoDock Vina) predict binding interactions; validate with mutagenesis (e.g., alanine scanning of catalytic residues) .
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer:
- Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Use machine learning (e.g., SchNet) to predict reactivity of substituents (e.g., electron-withdrawing groups on thiophene enhance triazole cyclization) .
Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
